N-(3-Chlorophenyl)-N-hydroxyheptadecanamide
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Overview
Description
N-(3-Chlorophenyl)-N-hydroxyheptadecanamide is an organic compound characterized by the presence of a chlorophenyl group and a hydroxyheptadecanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N-hydroxyheptadecanamide typically involves the reaction of 3-chloroaniline with heptadecanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N-hydroxyheptadecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chlorophenyl group can be reduced to a phenyl group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(3-Chlorophenyl)-N-ketoheptadecanamide.
Reduction: Formation of N-phenyl-N-hydroxyheptadecanamide.
Substitution: Formation of N-(3-substituted phenyl)-N-hydroxyheptadecanamide derivatives.
Scientific Research Applications
N-(3-Chlorophenyl)-N-hydroxyheptadecanamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N-hydroxyheptadecanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chlorophenyl)anthranilic acid: Shares the chlorophenyl group but differs in the rest of the structure.
N-(3-Chlorophenethyl)-4-nitrobenzamide: Contains a similar chlorophenyl group but has different functional groups attached.
Uniqueness
N-(3-Chlorophenyl)-N-hydroxyheptadecanamide is unique due to its specific combination of a chlorophenyl group and a hydroxyheptadecanamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
93487-42-4 |
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Molecular Formula |
C23H38ClNO2 |
Molecular Weight |
396.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N-hydroxyheptadecanamide |
InChI |
InChI=1S/C23H38ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-23(26)25(27)22-18-16-17-21(24)20-22/h16-18,20,27H,2-15,19H2,1H3 |
InChI Key |
PHNKTYPFFLRPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)N(C1=CC(=CC=C1)Cl)O |
Origin of Product |
United States |
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